

8-Dehydroxyshanzhiside CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Dehydroxyshanzhiside

Cat. No.: B12366159 Get Quote

8-Dehydroxyshanzhiside: A Technical Guide

CAS Number: 64421-37-4

This technical guide provides an in-depth overview of **8-Dehydroxyshanzhiside**, an iridoid glycoside with noteworthy biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its physicochemical properties, experimental protocols, and relevant biological pathways.

Physicochemical Properties

8-Dehydroxyshanzhiside, isolated from the plant Lamiophlomis rotata, possesses the following physicochemical characteristics:

Property	Value	Source
CAS Number	64421-37-4	N/A
Molecular Formula	C16H24O10	N/A
Molecular Weight	376.36 g/mol	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A



Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **8-Dehydroxyshanzhiside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific 1 H and 13 C NMR spectral data for **8-Dehydroxyshanzhiside** are not readily available in the public domain, NMR spectroscopy is a primary technique used for its structural elucidation. The process involves dissolving the purified compound in a suitable deuterated solvent and acquiring spectra on a high-field NMR spectrometer. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the proton and carbon environments within the molecule, allowing for the complete assignment of its chemical structure.

Infrared (IR) Spectroscopy

The functional groups present in **8-Dehydroxyshanzhiside** can be identified by their characteristic absorption bands in an IR spectrum. Expected characteristic peaks would include:

- O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.
- C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to alkane C-H bonds.
- C=O stretching: A strong absorption around 1700-1750 cm⁻¹ from the ester functional group.
- C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **8-Dehydroxyshanzhiside**. In electrospray ionization (ESI-MS), the molecule would typically show a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of the glucose moiety and subsequent cleavages of the iridoid core structure, providing further structural confirmation.



Experimental Protocols Isolation of 8-Dehydroxyshanzhiside from Lamiophlomis rotata

While a detailed, step-by-step protocol is proprietary to specific research labs, a general methodology for the isolation of iridoid glycosides from plant material is as follows:

Figure 1. General workflow for the isolation of **8-Dehydroxyshanzhiside**.

Anti-inflammatory Activity Assessment via NF-κB Pathway

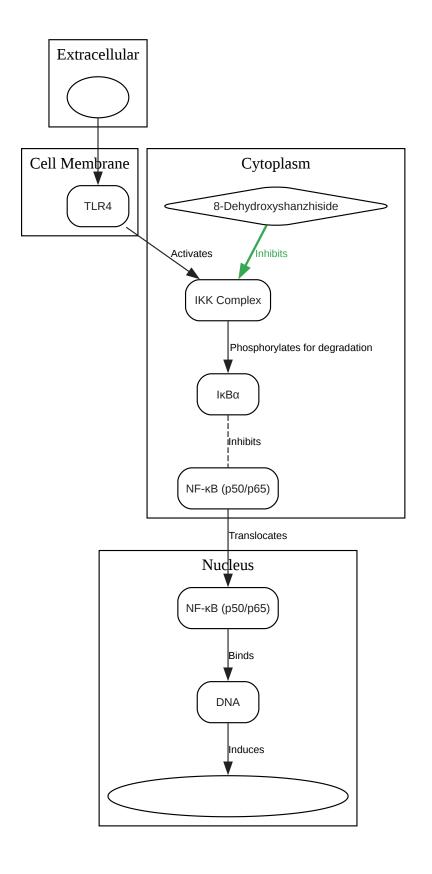
The anti-inflammatory effects of **8-Dehydroxyshanzhiside** are likely mediated through the inhibition of the NF-kB signaling pathway. A common method to assess this is the NF-kB translocation assay in a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Figure 2. Experimental workflow for NF-κB translocation assay.

Signaling Pathway Putative Anti-inflammatory Mechanism of 8Dehydroxyshanzhiside

Based on studies of structurally related iridoid glycosides and other anti-inflammatory natural products, it is hypothesized that **8-Dehydroxyshanzhiside** exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.





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Figure 3. Proposed inhibition of the NF-κB signaling pathway by **8-Dehydroxyshanzhiside**.



In this proposed mechanism, the pro-inflammatory stimulus, LPS, activates the IKK complex. This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Once released, the NF-κB (p50/p65 heterodimer) translocates to the nucleus, binds to DNA, and initiates the transcription of pro-inflammatory genes. **8-Dehydroxyshanzhiside** is hypothesized to inhibit this cascade, potentially by targeting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This action ultimately suppresses the inflammatory response. Further research is required to definitively elucidate the precise molecular target of **8-Dehydroxyshanzhiside** within this pathway.

 To cite this document: BenchChem. [8-Dehydroxyshanzhiside CAS number and physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366159#8-dehydroxyshanzhiside-cas-number-and-physicochemical-properties]

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